13-Pahsa
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Overview
Description
13-PAHSA, also known as 13-palmitic acid hydroxy stearic acid, is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). These compounds are lipids influenced by dietary changes and play a crucial role in insulin sensitivity. This compound is a derivative where palmitic acid is esterified to 13-hydroxy stearic acid. It is notably prevalent in the adipose tissue of glucose-tolerant AG4OX mice, which exhibit enhanced glucose transport via the overexpression of the Glut4 glucose transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-PAHSA involves the esterification of palmitic acid with 13-hydroxy stearic acid. This process typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-PAHSA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of the hydroxy group with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides
Scientific Research Applications
13-PAHSA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of FAHFAs in various chemical reactions.
Biology: Investigated for its role in metabolic processes and its impact on insulin sensitivity.
Medicine: Explored for its potential therapeutic effects in managing metabolic syndrome, diabetes, and inflammation.
Industry: Utilized in the development of lipid-based formulations and as a bioactive lipid in nutraceuticals .
Mechanism of Action
13-PAHSA exerts its effects through several molecular targets and pathways:
Insulin Sensitivity: Enhances glucose transport by increasing the expression of the Glut4 glucose transporter.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and promotes the activation of regulatory T cells.
Metabolic Benefits: Improves glucose tolerance and stimulates insulin secretion by modulating the activity of glucagon-like peptide 1 receptor (GLP-1R) and other signaling pathways .
Comparison with Similar Compounds
9-PAHSA: Another FAHFA with similar insulin-sensitizing and anti-inflammatory properties.
13-DHAHLA: A derivative of docosahexaenoic acid with hydroxy linoleic acid, known for its anti-inflammatory effects.
13-LAHLA: A derivative of linoleic acid with hydroxy linoleic acid, also exhibiting anti-inflammatory properties .
Uniqueness of 13-PAHSA:
Prevalence: this compound is notably prevalent in the adipose tissue of glucose-tolerant mice, making it a unique marker for insulin sensitivity.
Bioactivity: Exhibits a combination of metabolic and anti-inflammatory benefits, making it a promising candidate for therapeutic applications in metabolic syndrome and diabetes .
Properties
Molecular Formula |
C34H66O4 |
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Molecular Weight |
538.9 g/mol |
IUPAC Name |
13-hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) |
InChI Key |
XCOROKUALFOQRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
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